molecular formula C8H7N3O4 B13003892 Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Katalognummer: B13003892
Molekulargewicht: 209.16 g/mol
InChI-Schlüssel: FMDHUZPOARUMKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process typically includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:

Uniqueness

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylate groups contribute to its reactivity and potential interactions with biological targets .

Eigenschaften

Molekularformel

C8H7N3O4

Molekulargewicht

209.16 g/mol

IUPAC-Name

methyl 5-hydroxy-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C8H7N3O4/c1-15-8(14)4-2-11-5(6(4)12)7(13)9-3-10-11/h2-3,12H,1H3,(H,9,10,13)

InChI-Schlüssel

FMDHUZPOARUMKW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN2C(=C1O)C(=O)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.